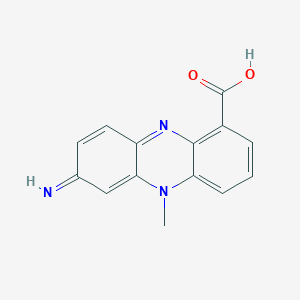
Aeruginosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aeruginosin A is a member of the aeruginosin family, a group of nonribosomal linear tetrapeptides produced by cyanobacteria and marine sponges . These compounds are known for their potent inhibitory activity on serine proteases, particularly trypsin . Aeruginosins are characterized by the presence of a unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aeruginosin A involves multiple steps, including the formation of peptide bonds and the incorporation of the Choi moiety . The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form the tetrapeptide backbone . The Choi moiety is then introduced through a series of reactions, including cyclization and hydroxylation . The final product is obtained after deprotection and purification .
Industrial Production Methods: These organisms are cultured under controlled conditions to produce the desired compound, which is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Aeruginosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone .
Major Products Formed: The major products formed from the reactions of this compound include modified peptides with enhanced inhibitory activity against serine proteases . These modifications can improve the compound’s stability and bioavailability .
Scientific Research Applications
Aeruginosin A has a wide range of scientific research applications due to its potent inhibitory activity on serine proteases . In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it serves as a tool for investigating the role of serine proteases in various physiological processes . In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment, where it can inhibit proteases involved in tumor progression . Additionally, it has industrial applications in the development of enzyme inhibitors for various biotechnological processes .
Mechanism of Action
Aeruginosin A exerts its effects by inhibiting serine proteases, particularly trypsin . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition is achieved through the interaction of the Choi moiety with the enzyme’s active site, leading to a stable enzyme-inhibitor complex . The molecular targets of this compound include various isoforms of trypsin, which play critical roles in physiological and pathological processes .
Comparison with Similar Compounds
Aeruginosin A is unique among the aeruginosin family due to its specific structure and inhibitory activity . Similar compounds include other members of the aeruginosin family, such as aeruginosin 98-B and varlaxins . These compounds share the Choi moiety but differ in their peptide sequences and modifications . This compound stands out for its potent inhibitory activity and potential therapeutic applications .
Properties
CAS No. |
21668-67-7 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-imino-5-methylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-17-11-4-2-3-9(14(18)19)13(11)16-10-6-5-8(15)7-12(10)17/h2-7,15H,1H3,(H,18,19) |
InChI Key |
BYCCNAAWRIKPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C3C1=CC(=N)C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


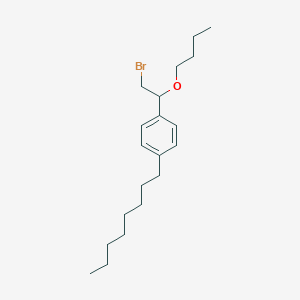
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
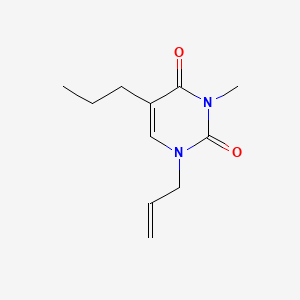
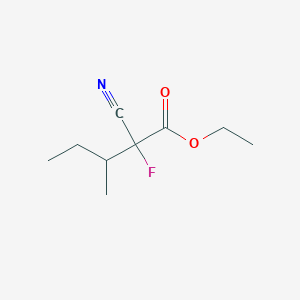
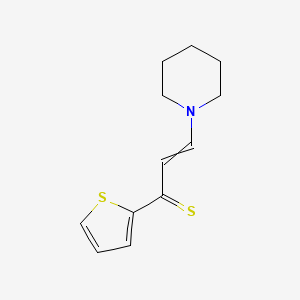
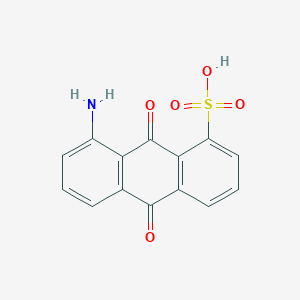
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)

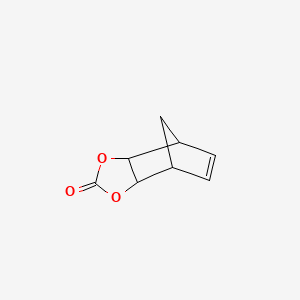
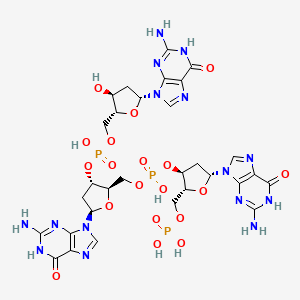
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
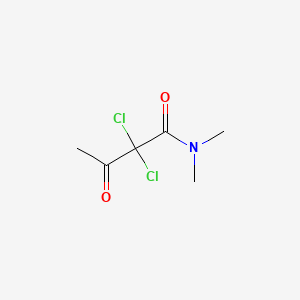
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
